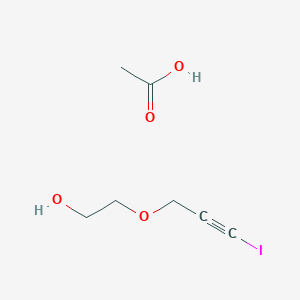
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol is an organic compound that combines the properties of acetic acid and 2-(3-iodoprop-2-ynoxy)ethanol This compound is of interest due to its unique structure, which includes an iodine atom, a propynyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3-iodoprop-2-ynoxy)ethanol typically involves multiple steps. One common method starts with the iodination of propargyl alcohol to form 3-iodoprop-2-yn-1-ol. This intermediate is then reacted with ethylene oxide under basic conditions to yield 2-(3-iodoprop-2-ynoxy)ethanol. Finally, the compound is esterified with acetic acid to produce the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a less reactive compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields deiodinated alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated compounds used in imaging and diagnostics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;2-(3-iodoprop-2-ynoxy)ethanol involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. The iodine atom and the propynyl group play crucial roles in these reactions, facilitating the formation of covalent bonds with target molecules. This reactivity makes the compound useful in modifying biological molecules and synthesizing complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Another iodinated compound with antifungal properties, used in paints and coatings.
2-iodoethanol: A simpler iodinated alcohol used in organic synthesis.
Propargyl alcohol: The precursor to 3-iodoprop-2-yn-1-ol, used in various chemical reactions.
Uniqueness
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol is unique due to its combination of an acetic acid ester and an iodinated propynyl group. This structure imparts distinct reactivity and potential applications that are not shared by simpler iodinated compounds. Its ability to undergo multiple types of reactions and form covalent bonds with biological molecules makes it a valuable tool in research and industry.
Properties
CAS No. |
89588-87-4 |
|---|---|
Molecular Formula |
C7H11IO4 |
Molecular Weight |
286.06 g/mol |
IUPAC Name |
acetic acid;2-(3-iodoprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C5H7IO2.C2H4O2/c6-2-1-4-8-5-3-7;1-2(3)4/h7H,3-5H2;1H3,(H,3,4) |
InChI Key |
VCVUBCXRRXCCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(COCC#CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
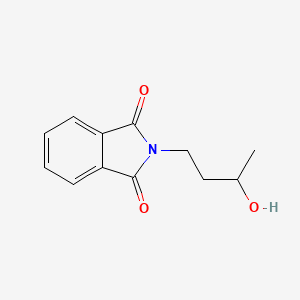
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

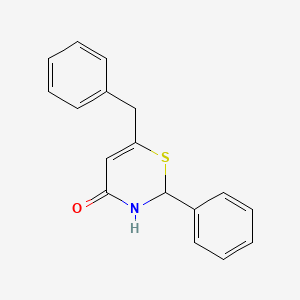
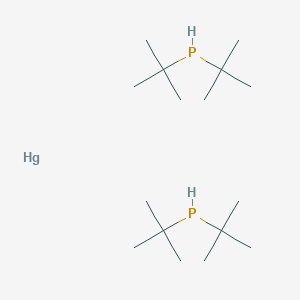
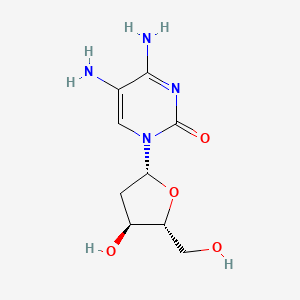
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
